

# Application Note: Quantification of Bisphenol S in Water Samples by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Bisphenol S	
Cat. No.:	B116728	Get Quote

#### **Abstract**

**Bisphenol S** (BPS) is increasingly used as a replacement for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] Its presence in various environmental compartments, including water sources, has raised concerns, necessitating sensitive and reliable analytical methods for its quantification. This application note details a robust method for the determination of BPS in water samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs Solid-Phase Extraction (SPE) for sample preconcentration and cleanup, followed by optimized LC-MS/MS analysis, providing high sensitivity and selectivity for low-level detection.

## **Principle**

This method involves the preconcentration of BPS from water samples using a C18 solid-phase extraction cartridge. Following extraction, the analyte is separated from matrix components via reverse-phase HPLC and subsequently detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[3][4] Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for BPS.[3][4] An isotopically labeled internal standard can be used to ensure accuracy and precision.

# **Experimental Protocols Materials and Reagents**



- **Bisphenol S** (BPS) analytical standard (≥99% purity)
- Bisphenol A-d16 (BPA-d16) as internal standard (IS)
- HPLC-grade methanol, acetonitrile, and ultrapure water
- Ammonium hydroxide solution
- C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
- Glass fiber filters (0.45 μm)
- Glass sample vials and bottles (to avoid plastic contamination)

## Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Collection: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.
- $\bullet$  Filtration: Filter water samples through a 0.45  $\mu m$  glass fiber filter to remove suspended particles.
- Spiking: Add an appropriate amount of internal standard (e.g., BPA-d16) to each 100 mL of filtered water sample.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[5] Do not allow the cartridge to dry.
- Sample Loading: Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[5]
- Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 15-20 minutes.
- Elution: Elute the retained BPS from the cartridge using 5 mL of acetonitrile or methanol.[5]



- Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water) and transfer to an HPLC vial for analysis.[6]

### **HPLC-MS/MS Instrumentation and Conditions**

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

Parameter	Value
Column	C18 Column (e.g., Kinetex® C18, 100 x 2.1 mm, 1.7 µm)[7]
Mobile Phase A	Ultrapure Water
Mobile Phase B	Methanol or Acetonitrile
Gradient	Optimized for analyte separation (e.g., start at 15% B, ramp to 85% B over 6 min)[3]
Flow Rate	0.35 mL/min[7]
Injection Volume	10-20 μL[8][9]
Column Temperature	40 °C[8][9]

Table 2: Mass Spectrometry Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative[3][4]
Detection Mode	Multiple Reaction Monitoring (MRM)[3][7]
Ion Spray Voltage	-3500 V[4]
Source Temperature	150 °C[3]
Desolvation Temp.	350-500 °C[3][4]
Collision Gas	Argon[3]

Table 3: MRM Transitions for **Bisphenol S** 

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Bisphenol S	249.2	108.1	92.1	Optimized value
BPA-d16 (IS)	241.3	212.4	-	Optimized value

Note: MRM

transitions and

collision energies

should be

optimized for the

specific

instrument used.

The values

provided are

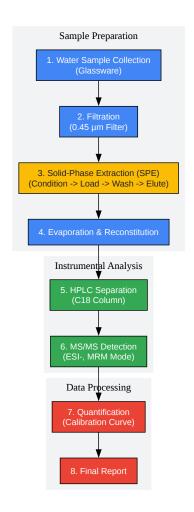
based on

published data.

[10][11]

## **Workflow Diagram**





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Caption: Experimental workflow for BPS quantification in water.

## **Method Performance and Quantitative Data**

The developed method was validated to ensure its suitability for the routine analysis of BPS in water samples.[4] Key validation parameters are summarized below.

Table 4: Method Validation and Performance Characteristics



Parameter	Typical Performance	Reference
Linearity (R²)	≥ 0.99	[4][8]
Linear Range	1.0 - 100.0 μg/L	
Limit of Detection (LOD)	0.25 - 1.0 ng/L	
Limit of Quantification (LOQ)	0.75 - 5.0 ng/L	[12]
Recovery	87% - 107%	
Precision (RSD %)	< 5%	
Matrix Effect	Minimal suppression observed (96.5%)	[4]

Note: Performance characteristics can vary based on the specific water matrix, instrumentation, and laboratory conditions.

### Conclusion

This application note provides a comprehensive and reliable HPLC-MS/MS method for the quantification of **Bisphenol S** in water samples. The protocol, which incorporates a solid-phase extraction step, is highly sensitive and selective, with excellent linearity, recovery, and precision. The method is suitable for monitoring BPS at trace levels in environmental water sources, aiding researchers and regulatory bodies in assessing potential human exposure and environmental impact.

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## Methodological & Application





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